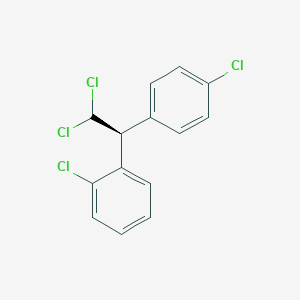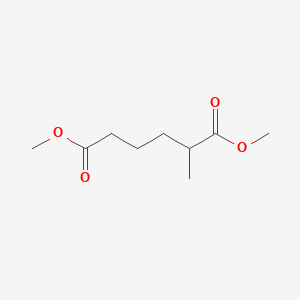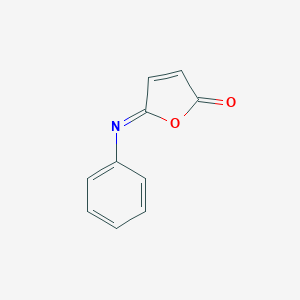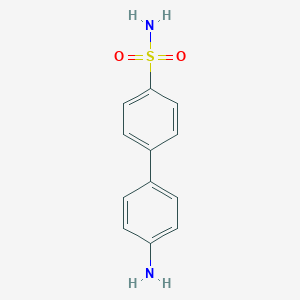
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfonyl group. This compound has also been shown to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. This compound has also been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new cancer and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-. One potential direction is the development of new synthetic methods for this compound, which may improve its yield and reduce its toxicity. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion
In conclusion, piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound with potential applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and has been shown to exhibit a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential applications in the treatment of various diseases.
Synthesemethoden
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2-bromoethyl)-2,3,4-trimethoxybenzene with piperidine in the presence of a base such as sodium hydride. This reaction produces piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in high yields.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a building block in the synthesis of several natural products and biologically active compounds.
Eigenschaften
CAS-Nummer |
103595-58-0 |
|---|---|
Produktname |
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- |
Molekularformel |
C16H25NO5S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]piperidine |
InChI |
InChI=1S/C16H25NO5S/c1-20-13-7-8-14(16(22-3)15(13)21-2)23(18,19)12-11-17-9-5-4-6-10-17/h7-8H,4-6,9-12H2,1-3H3 |
InChI-Schlüssel |
YWRSIBHGMIKOQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC |
Andere CAS-Nummern |
103595-58-0 |
Synonyme |
1-(2-((2,3,4-Trimethoxyphenyl)sulfonyl)ethyl)piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)



![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)


![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)



